molecular formula C21H23N3O5 B11040886 4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide

4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11040886
M. Wt: 397.4 g/mol
InChI Key: SPBWTQKDKHSYPP-UHFFFAOYSA-N
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Description

4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide involves multiple steps. One common method includes the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, and cyanamide is added for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole core and specific substituents make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

4,6-dimethoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H23N3O5/c1-24-17-9-15(28-3)10-19(29-4)16(17)11-18(24)21(26)22-12-20(25)23-13-6-5-7-14(8-13)27-2/h5-11H,12H2,1-4H3,(H,22,26)(H,23,25)

InChI Key

SPBWTQKDKHSYPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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